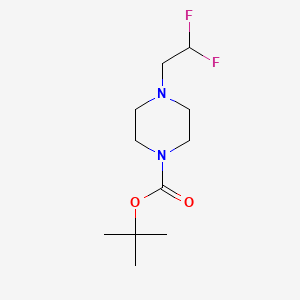
2,2,2-Trifluoroéthane-2-trifluoroborate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,2,2-trifluoroethane-2-trifluoroborate is a chemical compound with the molecular formula C2H2BF6K . It is also known by other names such as Potassium trifluoro (2,2,2-trifluoroethyl)borate .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis
The molecular weight of Potassium 2,2,2-trifluoroethane-2-trifluoroborate is 189.94 g/mol . The InChI representation of the molecule isInChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 . Chemical Reactions Analysis
Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Physical And Chemical Properties Analysis
Potassium 2,2,2-trifluoroethane-2-trifluoroborate has a molecular weight of 189.94 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The exact mass of the molecule is 189.9790807 g/mol .Applications De Recherche Scientifique
- Les chercheurs ont réalisé la synthèse énantiosélective des esters α-aminés en utilisant la réaction multicomposante de Petasis borono-Mannich. Ils ont utilisé des catalyseurs dérivés du ®-BINOL et des sels de trifluoroborate d'hétéroaryle et d'alcényle stables dans des conditions douces. Cette réaction permet d'accéder directement aux esters α-aminés optiquement actifs avec des rendements et des énantiosélectivités modérés à bons .
- Les sels de trifluoroborate servent de partenaires de couplage polyvalents dans les réactions de formation de liaison C–C. Ils étendent la palette de réactifs au bore disponibles pour les réactions de couplage croisé. Les trifluoroborates de potassium sont particulièrement avantageux en raison de leur stabilité à l'humidité et à l'air, ce qui les rend faciles à manipuler et à stocker .
- Les trifluoroborates de potassium agissent comme des analogues stables et robustes des acides boroniques. Leur compatibilité avec diverses conditions réactionnelles et groupes fonctionnels en fait des outils précieux en chimie synthétique .
Synthèse énantiosélective des esters α-aminés
Réactions de couplage croisé
Analogues d'acide boronique
Mécanisme D'action
Target of Action
Potassium 2,2,2-trifluoroethane-2-trifluoroborate, also known as Potassium trifluoro(2,2,2-trifluoroethyl)borate, is a complex compound with a molecular formula of C2H2BF6K
Mode of Action
Organotrifluoroborates are known to be versatile and stable boronic acid surrogates , suggesting that this compound may interact with its targets in a similar manner.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 2,2,2-trifluoroethane-2-trifluoroborate has several advantages for use in laboratory experiments. It is a non-toxic compound that is soluble in many organic solvents, making it easy to use in a variety of experiments. Additionally, Potassium 2,2,2-trifluoroethane-2-trifluoroborate is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of Potassium 2,2,2-trifluoroethane-2-trifluoroborate is its instability in the presence of light, heat, and oxygen, which can cause it to decompose.
Orientations Futures
There are a number of potential future directions for research on Potassium 2,2,2-trifluoroethane-2-trifluoroborate. One area of research is the development of new catalysts based on Potassium 2,2,2-trifluoroethane-2-trifluoroborate for use in organic synthesis. Additionally, further research into the biochemical and physiological effects of Potassium 2,2,2-trifluoroethane-2-trifluoroborate could lead to new therapeutic applications. Another potential area of research is the development of new methods for the synthesis of Potassium 2,2,2-trifluoroethane-2-trifluoroborate and its derivatives. Finally, further studies into the stability of Potassium 2,2,2-trifluoroethane-2-trifluoroborate could lead to new methods for its storage and use in laboratory experiments.
Méthodes De Synthèse
Potassium 2,2,2-trifluoroethane-2-trifluoroborate is synthesized through a two-step process. The first step involves the reaction of trifluoroacetic anhydride (TFA) with 2,2,2-trifluoroethanol (TFE) in the presence of a base such as potassium carbonate. This reaction produces potassium 2,2,2-trifluoroethane-2-trifluoroborate (Potassium 2,2,2-trifluoroethane-2-trifluoroborate) and trifluoroacetic acid (TFA). The second step involves the reaction of the Potassium 2,2,2-trifluoroethane-2-trifluoroborate with a base such as potassium hydroxide or potassium carbonate to form the desired product.
Safety and Hazards
While specific safety and hazard information for Potassium 2,2,2-trifluoroethane-2-trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHAGAWUNMMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



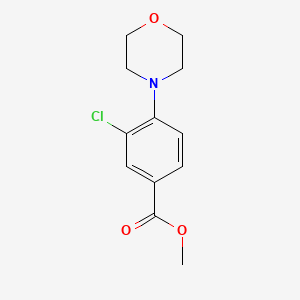

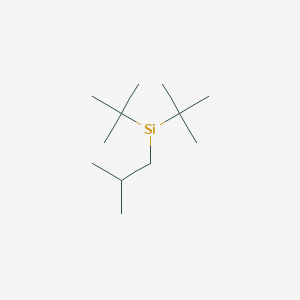

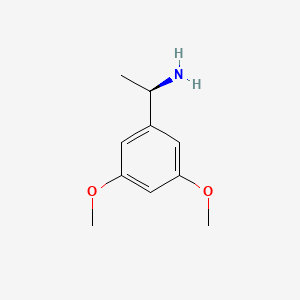
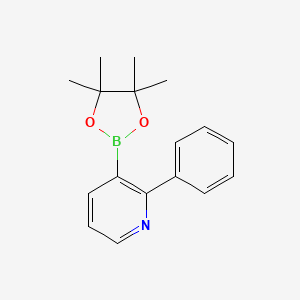



![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)
![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
